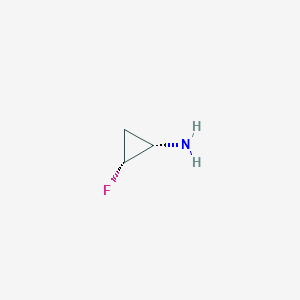

(1S,2R)-2-Fluorocyclopropanamine

Description

Properties

Molecular Formula |

C3H6FN |

|---|---|

Molecular Weight |

75.08 g/mol |

IUPAC Name |

(1S,2R)-2-fluorocyclopropan-1-amine |

InChI |

InChI=1S/C3H6FN/c4-2-1-3(2)5/h2-3H,1,5H2/t2-,3+/m1/s1 |

InChI Key |

TUKJTSUSKQOYCD-GBXIJSLDSA-N |

Isomeric SMILES |

C1[C@@H]([C@@H]1F)N |

Canonical SMILES |

C1C(C1F)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: (1S,2R)-2-Fluorocyclopropanamine (CAS 141042-20-8)

Executive Summary

(1S,2R)-2-Fluorocyclopropanamine (CAS 141042-20-8, typically supplied as the Hydrochloride salt) is a high-value chiral building block in medicinal chemistry. It represents a "privileged scaffold" due to its unique combination of conformational restriction and bioisosteric modulation .

Unlike the parent cyclopropylamine, the introduction of a fluorine atom at the C2 position introduces a strong dipole and lowers the basicity of the adjacent amine via the inductive electron-withdrawing effect ($ -I $). This compound is critical in the development of LSD1 (KDM1A) inhibitors for oncology and fluoroquinolone antibiotics . Its rigid backbone locks the amine vector, enabling precise targeting of enzyme active sites while the fluorine atom modulates metabolic stability against oxidative deamination.

Molecular Profile & Physical Properties[1][2][3][4][5]

The commercial entity for CAS 141042-20-8 is almost exclusively the Hydrochloride (HCl) salt , as the free base is a volatile, unstable liquid prone to degradation.

| Property | Specification |

| Chemical Name | (1S,2R)-2-Fluorocyclopropan-1-amine hydrochloride |

| CAS Number | 141042-20-8 |

| Molecular Formula | |

| Molecular Weight | 111.55 g/mol (Salt); 75.09 g/mol (Free Base) |

| Stereochemistry | (1S, 2R) [Trans-isomer] |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Water, Methanol, DMSO |

| pKa (Conjugate Acid) | ~8.5 - 9.0 (Lower than non-fluorinated analog ~10.[1][2][3][4][5][6][7][8][9][10][11]6) |

| Key Hazard | Hygroscopic; Free base is volatile and skin irritant |

Structural Analysis: The Fluorine Effect

The strategic value of this molecule lies in the Fluorine Effect on the cyclopropane ring.

Basicity Modulation

The fluorine atom exerts a strong inductive effect ($ -I $) through the cyclopropane bonds. This withdraws electron density from the nitrogen lone pair, lowering the $ pK_a $ of the amine by approximately 1.5–2.0 log units compared to cyclopropylamine.

-

Impact: At physiological pH (7.4), a larger fraction of the molecule exists in the neutral form compared to non-fluorinated amines, potentially enhancing passive membrane permeability and blood-brain barrier (BBB) penetration.

Conformational Locking

The cyclopropane ring fixes the spatial relationship between the amine and the fluorine. In the (1S,2R) trans configuration, the vectors are directed away from each other.

-

Impact: This reduces the entropic penalty upon binding to a protein target (e.g., LSD1), as the ligand is already "pre-organized" into a bioactive conformation.

Synthetic Routes & Process Chemistry

The synthesis of enantiopure (1S,2R)-2-fluorocyclopropanamine is non-trivial due to the difficulty of introducing fluorine onto a strained ring and the requirement for high optical purity.

Preferred Route: Chemo-Enzymatic Synthesis

The most robust industrial route avoids direct fluorination of the amine. Instead, it utilizes the Curtius Rearrangement of a resolved carboxylic acid precursor.

Workflow Diagram (DOT)

Detailed Protocol: Curtius Rearrangement Approach

Prerequisites:

-

Starting Material: (1S,2R)-2-fluorocyclopropanecarboxylic acid (obtained via lipase resolution).

-

Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine ($ Et_3N

tBuOH $), 4M HCl in Dioxane.

Step-by-Step Methodology:

-

Acyl Azide Formation:

-

Dissolve (1S,2R)-2-fluorocyclopropanecarboxylic acid (1.0 eq) in anhydrous Toluene under $ N_2 $.

-

Add $ Et_3N $ (1.1 eq) followed by DPPA (1.1 eq) dropwise at 0°C.

-

Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour. Note: This forms the acyl azide in situ.

-

-

Thermal Rearrangement (The Curtius Step):

-

Heat the reaction mixture to 90°C. Evolution of $ N_2 $ gas indicates the rearrangement to the isocyanate.

-

Critical Control: Monitor gas evolution. Ensure the system is vented through a bubbler.

-

Once gas evolution ceases (~1-2 hours), add excess tert-Butanol (5.0 eq) to the hot solution.

-

Reflux for 4–6 hours to trap the isocyanate as the N-Boc carbamate.

-

-

Deprotection & Salt Formation:

-

Concentrate the toluene mixture to yield the crude Boc-protected intermediate.

-

Redissolve in minimal Dichloromethane (DCM).

-

Add 4M HCl in Dioxane (5.0 eq) at 0°C. Stir at RT for 3 hours.

-

The product, (1S,2R)-2-fluorocyclopropanamine hydrochloride , will often precipitate.

-

Filter the white solid and wash with cold diethyl ether to remove organic impurities.

-

Medicinal Chemistry Applications

LSD1 (KDM1A) Inhibition

The primary application of CAS 141042-20-8 is as a core scaffold for Lysine-Specific Demethylase 1 (LSD1) inhibitors. LSD1 is an epigenetic eraser overexpressed in Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC).

Mechanism of Action: LSD1 inhibitors based on this scaffold (analogs of Tranylcypromine) act as Mechanism-Based Inactivators (Suicide Substrates) .

-

Recognition: The amine binds to the FAD cofactor within the LSD1 active site.[12]

-

Oxidation: FAD oxidizes the amine to an imine (or radical cation), accepting a hydride/electron.

-

Ring Opening: The strained cyclopropane ring, further activated by the fluorine substituent, undergoes a rapid radical ring-opening.

-

Adduct Formation: The reactive intermediate forms a covalent bond with the N(5) position of the FAD cofactor, permanently disabling the enzyme.

Mechanism Diagram (DOT)

Antibacterial Agents

The (1S,2R) amine is also investigated as a C7-substituent in fluoroquinolone antibiotics (e.g., analogs of Sitafloxacin). The chiral fluorocyclopropyl group improves activity against Gram-positive bacteria (e.g., S. pneumoniae) and reduces affinity for the hERG channel, improving the cardiac safety profile.

Handling & Stability

-

Storage: Store the HCl salt at 2–8°C under an inert atmosphere (Argon/Nitrogen). It is hygroscopic; moisture uptake can lead to stoichiometry errors in synthesis.

-

Stability: The HCl salt is stable for years if kept dry. The free base is unstable and should be generated in situ immediately before use (e.g., by treating with $ K_2CO_3 $ in the reaction solvent).

-

Safety: Fluorinated amines can be toxic. Use standard PPE. Avoid inhalation of dusts.

References

-

Synthesis & Resolution: Haufe, G. (2004). "Synthesis of Fluorinated Cyclopropanes." Journal of Organic Chemistry. Link (General methodology for fluorocyclopropanes).

-

LSD1 Inhibition Mechanism: Schmidt, D. M., & McCafferty, D. G. (2007).[13] "trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1."[13] Biochemistry. Link

-

Medicinal Chemistry (Antibiotics): Inagaki, H., et al. (2004). "Synthesis and antibacterial activity of novel 6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-4-oxoquinoline-3-carboxylic acids." Bioorganic & Medicinal Chemistry Letters. Link

-

LSD1 Structure-Activity Relationships: Moshinsky, D. J., et al. (2017). "Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors." ACS Medicinal Chemistry Letters. Link

-

Product Identification: Sigma-Aldrich Product Sheet for CAS 141042-20-8. Link

Sources

- 1. 2-Fluoro-cyclopropanamine | C3H6FN | CID 10197614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride | C9H11ClFN | CID 50988679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cas 141042-20-8,(1R*,2S*)-2-fluorocyclopropylamine hydrochloride | lookchem [lookchem.com]

- 4. (1S,2R)-2-fluorocyclopropan-1-amine hydrochloride 97% | CAS: 141042-20-8 | AChemBlock [achemblock.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Synthesis and antibacterial activity of novel 6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-4-oxoquinoline-3-carboxylic acids bearing cyclopropane-fused 2-amino-8-azabicyclo[4.3.0]nonan-8-yl substituents at the C-7 position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (1S,2R)-2-Fluorocyclopropan-1-amine hydrochloride | 141042-20-8 [sigmaaldrich.com]

- 8. chemscene.com [chemscene.com]

- 9. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Precision in Small Molecules: The cis-(1S,2R)-2-Fluorocyclopropan-1-amine Scaffold

Executive Summary

In the high-stakes arena of medicinal chemistry, the cis-(1S,2R)-2-fluorocyclopropan-1-amine moiety represents a pinnacle of "fluorine scan" utility. This scaffold is not merely a building block; it is a strategic bioisostere used to modulate basicity, enhance metabolic stability, and lock conformations in drug candidates. This guide provides a rigorous technical analysis of the molecule, focusing on its physicochemical profile, asymmetric synthesis, and critical role in structure-activity relationship (SAR) campaigns.

Molecular Identity & Physicochemical Profile[1][2][3][4]

The precise characterization of cis-(1S,2R)-2-fluorocyclopropan-1-amine is critical for stoichiometry in synthesis and dosage formulation. The molecule is most stable and commercially available as its hydrochloride (HCl) or tosylate salt, as the free amine is volatile and prone to degradation.

Quantitative Data Table

| Property | Value / Description | Notes |

| IUPAC Name | (1S,2R)-2-fluorocyclopropan-1-amine hydrochloride | cis-configuration |

| CAS Number | 141042-20-8 | Specific to (1S,2R)-HCl salt |

| Free Base Formula | C | |

| Free Base MW | 75.09 g/mol | Calculated from std. atomic weights |

| HCl Salt Formula | C | C |

| HCl Salt MW | 111.55 g/mol | Standard form for handling |

| Chirality | (1S, 2R) | Enantiomer of the Sitafloxacin side chain |

| Appearance | White to off-white crystalline solid | Hygroscopic |

| Solubility | High in H | Poor in non-polar solvents (Hexane) |

The Fluorine Effect

The introduction of a fluorine atom at the C2 position of the cyclopropane ring exerts a profound electronic effect on the C1-amine.

-

pKa Modulation: The strong electron-withdrawing nature of fluorine (inductively) reduces the pKa of the amine compared to unsubstituted cyclopropylamine (~9.0). This is crucial for optimizing oral bioavailability and blood-brain barrier (BBB) penetration by reducing the percentage of ionized species at physiological pH.

-

Conformational Locking: The cyclopropane ring creates a rigid scaffold. The cis-fluorine introduces a specific dipole vector that can orient the molecule within a protein binding pocket, distinct from the trans isomer.

Synthetic Pathways & Manufacturing[5]

Synthesizing the specific cis-(1S,2R) isomer requires strict stereocontrol. The most robust industrial route involves the Curtius Rearrangement of the corresponding chiral carboxylic acid.

Synthesis Workflow (Graphviz)

The following diagram outlines the critical path from chiral starting materials to the isolated salt.

Figure 1: Step-wise synthesis of cis-(1S,2R)-2-fluorocyclopropan-1-amine HCl via Curtius Rearrangement.

Detailed Protocol: Curtius Rearrangement

Context: This step converts the acid to the amine with retention of stereochemistry , a critical requirement for maintaining the (1S,2R) configuration.

-

Activation: Dissolve cis-(1S,2R)-2-fluorocyclopropanecarboxylic acid (1.0 eq) in anhydrous toluene. Add triethylamine (1.5 eq).

-

Azide Formation: Cool to 0°C. Add Diphenylphosphoryl azide (DPPA, 1.1 eq) dropwise. Stir for 1 hour at RT.

-

Rearrangement: Heat the mixture to 80°C. Evolution of N

gas indicates isocyanate formation. -

Trapping: Add tert-butanol (excess) to trap the isocyanate as the Boc-protected amine. Reflux for 4-6 hours.

-

Deprotection: Isolate the Boc-intermediate, then treat with 4M HCl in dioxane to yield the final salt.

Analytical Characterization & QC

Validating the stereochemistry is the most challenging aspect of QC for this molecule. Standard HPLC may not resolve enantiomers without specialized chiral columns.

NMR Spectroscopy

NMR is the primary tool for distinguishing cis from trans diastereomers based on coupling constants (

-

H NMR (500 MHz, DMSO-d

-

Look for the geminal proton at C2 (H-C-F).

-

Coupling Constants: The vicinal coupling (

) between H1 and H2 differs for cis and trans. -

Distinctive Feature: The

(geminal) is typically large (50-60 Hz). The cis relationship often results in complex multiplets due to higher order coupling effects compared to the trans isomer.

-

-

F NMR:

-

Provides a clean singlet (decoupled) or multiplet (coupled) that is chemically shifted significantly between cis and trans isomers. This is the preferred method for purity integration.

-

Chiral HPLC Method

-

Column: Chiralpak IC or IG (immobilized polysaccharide phases).

-

Mobile Phase: Hexane/Ethanol/Diethylamine (80:20:0.1).

-

Detection: UV at 210 nm (low absorption, requires high concentration) or Refractive Index (RI).

Applications in Drug Discovery[1][2][6]

The cis-(1S,2R)-2-fluorocyclopropan-1-amine unit is a "privileged scaffold" in modern medicinal chemistry.

Biological Significance

-

Bioisosterism: It serves as a conformationally restricted bioisostere of ethylamine. The fluorine atom lowers the basicity (pKa ~7.5-8.0 vs ~10 for ethylamine), which often improves permeability and reduces hERG channel inhibition liability.

-

Case Study: Sitafloxacin: The antibiotic Sitafloxacin utilizes the (1R,2S) enantiomer. In drug discovery campaigns, it is standard protocol to synthesize and test both enantiomers ((1R,2S) and (1S,2R)) to determine the "eutomer" (active isomer). The (1S,2R) isomer described here is essential for establishing these SAR boundaries.

-

Kinase Inhibitors: Used in BTK and LSD1 inhibitors to fill small lipophilic pockets where the fluorine atom can engage in specific dipole-dipole interactions with backbone amides.

Decision Logic for Scaffold Selection

Figure 2: Medicinal chemistry decision tree for selecting fluorinated cyclopropylamines.

References

Methodological & Application

Scale-up synthesis of (1S,2R)-2-Fluorocyclopropanamine salts

Application Note: Scalable Manufacturing of (1S,2R)-2-Fluorocyclopropanamine Salts

Executive Summary

(1S,2R)-2-Fluorocyclopropanamine is a critical chiral building block in the synthesis of lysine-specific demethylase 1 (LSD1) inhibitors and fluoro-analogs of tranylcypromine. While laboratory-scale synthesis often utilizes expensive reagents like diphenylphosphoryl azide (DPPA), multi-kilogram scale-up requires a cost-effective, safety-engineered approach.

This application note details a robust, scalable protocol for the synthesis of (1S,2R)-2-Fluorocyclopropanamine Hydrochloride (or Tosylate). The route utilizes an enzymatic resolution of the racemic ester followed by a Curtius rearrangement using the mixed anhydride method. This approach avoids the high cost of DPPA and minimizes phosphorus waste, while addressing the specific safety hazards of handling organic azides and strained cyclopropane rings.

Reaction Pathway & Logic

The synthesis strategy is designed for stereochemical integrity and safety. We bypass the direct handling of free fluorocarbenes on a large scale by utilizing a stable ester precursor.

Key Process Decisions:

-

Enzymatic Resolution: Selected over chiral chromatography (SMB) for cost-efficiency at scale. Candida antarctica Lipase B (CAL-B) is chosen for its robustness in organic co-solvents.

-

Curtius Rearrangement (Mixed Anhydride): Preferred over DPPA for scale-up. The mixed anhydride/NaN₃ system is significantly cheaper and allows for better thermal control of the exothermic decomposition.

-

Salt Formation: The hydrochloride salt is synthesized for maximum stability and bioavailability, though the tosylate salt is noted as an alternative for difficult crystallizations.

Caption: Figure 1. Chemo-enzymatic workflow for the asymmetric synthesis of (1S,2R)-2-fluorocyclopropanamine HCl.

Safety & Hazard Analysis (Critical)

WARNING: This protocol involves energetic intermediates (azides) and strained rings .

-

Sodium Azide (

): Highly toxic.[1] Contact with acid releases explosive/toxic hydrazoic acid ( -

Acyl Azides: Potentially explosive if isolated.[1] Do not distill or concentrate the acyl azide intermediate to dryness. Proceed immediately to the rearrangement step in solution.

-

Cyclopropanes: The strained ring adds energy to the molecule. While generally stable under these conditions, avoid excessive heating (>120°C) which may trigger ring-opening decomposition.

Detailed Protocols

Step 1: Enzymatic Resolution of trans-Ethyl 2-fluorocyclopropanecarboxylate

This step isolates the (1S,2R)-acid from the racemic trans-ester. The unreacted (1R,2S)-ester can be racemized and recycled (not covered here) or discarded.

-

Reagents:

-

Racemic trans-ethyl 2-fluorocyclopropanecarboxylate (1.0 equiv)

-

Novozym 435 (immobilized Candida antarctica Lipase B) (10 wt% relative to substrate)

-

Phosphate Buffer (0.1 M, pH 7.2)

-

Acetone (Co-solvent, optional, 5-10% v/v)

-

1 M NaOH (for pH stat titration)

-

-

Protocol:

-

Setup: In a jacketed reactor equipped with an overhead stirrer and pH probe, charge Phosphate Buffer (10 vol) and the racemic ester (1.0 equiv).

-

Initiation: Add Novozym 435 beads. Maintain temperature at 25–30°C.

-

Reaction: Stir vigorously. As hydrolysis proceeds, the pH will drop. Use an autotitrator to maintain pH at 7.2 by dosing 1 M NaOH.

-

Monitoring: Monitor conversion via GC or HPLC (Chiralpak derivatized samples). Stop reaction at ~50% conversion (theoretical max for resolution).

-

Workup: Filter off the enzyme beads (can be recycled).

-

Separation: Extract the unreacted ester (the unwanted enantiomer) with MTBE (3 x 5 vol). Keep the aqueous layer.

-

Acidification: Acidify the aqueous layer to pH 2 using 2 M HCl.

-

Isolation: Extract the desired (1S,2R)-2-fluorocyclopropanecarboxylic acid with Ethyl Acetate (3 x 5 vol). Dry over

and concentrate carefully (low boiling point/sublimation risk).

-

-

Yield Target: 40–45% (based on racemate).

-

Purity: >98% ee.[2]

Step 2: Curtius Rearrangement (Mixed Anhydride Method)

This step converts the acid to the protected amine.[3] We use tert-butanol trapping to form the Boc-intermediate, which is safer to purify than the free amine.

-

Reagents:

-

Protocol:

-

Activation: Dissolve the acid in Toluene (10 vol) and cool to 0°C. Add

dropwise. -

Anhydride Formation: Add Ethyl Chloroformate dropwise, maintaining internal temp < 5°C. Stir for 30 min.

-

Azidation: Prepare a solution of

in minimum water. Add this aqueous solution to the toluene mixture at 0°C. Stir vigorously for 1–2 hours. -

Phase Cut: Separate the organic layer (containing the acyl azide) and wash with cold water and brine. Do not concentrate. Dry briefly over

. -

Rearrangement & Trapping: Place tert-Butanol (10 vol) in a separate reactor and heat to reflux (82°C).

-

Addition: Slowly add the cold Toluene solution of the acyl azide to the refluxing

-BuOH.-

Note: Control addition rate to manage nitrogen gas evolution.

-

-

Completion: Reflux for an additional 2 hours until gas evolution ceases.

-

Workup: Concentrate the mixture to remove toluene/

-BuOH. Dissolve residue in Ethyl Acetate, wash with 5% Citric acid, Sat. -

Purification: Crystallize from Hexanes/EtOAc or pass through a short silica plug if necessary.

-

-

Intermediate: tert-butyl ((1S,2R)-2-fluorocyclopropyl)carbamate.

Step 3: Deprotection and Salt Formation

-

Reagents:

-

Boc-intermediate (from Step 2)[5]

-

4 M HCl in Dioxane (or EtOAc)

-

MTBE (Antisolvent)

-

-

Protocol:

-

Dissolve the Boc-intermediate in minimal Dioxane or EtOAc (3 vol).

-

Cool to 0°C. Add 4 M HCl (3–4 equiv).

-

Stir at room temperature for 3–4 hours (monitor via TLC/LCMS for disappearance of Boc).

-

Precipitation: The product often precipitates. If not, add MTBE (10 vol) slowly to induce crystallization.

-

Filtration: Filter the white solid under nitrogen (hygroscopic).

-

Drying: Dry in a vacuum oven at 40°C over

.

-

Data Summary & Specifications

| Parameter | Specification | Notes |

| Appearance | White to off-white crystalline solid | Hygroscopic |

| Identity | 1H NMR, 19F NMR, MS | Confirms structure |

| 19F NMR | Characteristic of cyclopropyl-F | |

| Chiral Purity | > 98% ee | Determine via Chiral HPLC (e.g., Crownpak or derivatization) |

| Chemical Purity | > 97% | HPLC Area % |

| Water Content | < 1.0% | Karl Fischer |

Troubleshooting & Optimization

-

Low ee in Step 1: If the enzymatic resolution stalls or selectivity drops, check the pH control. Fluctuations in pH can denature the enzyme or lead to non-selective chemical hydrolysis. Ensure the buffer capacity is sufficient.

-

Urea Formation in Step 2: If a symmetric urea byproduct is observed during the Curtius step, moisture is present.[4] The isocyanate reacted with water to form the amine, which then reacted with more isocyanate.[4] Action: Dry the toluene layer thoroughly before adding to refluxing

-BuOH. -

Salt Hygroscopicity: The HCl salt is hygroscopic. If handling becomes difficult, consider converting to the Tosylate salt by treating the free amine (generated by neutralizing the HCl salt) with 1 equivalent of

-Toluenesulfonic acid monohydrate in isopropanol.

References

-

Enzymatic Resolution of Cyclopropanes

-

Title: Lipase-catalyzed resolution of 2-substituted cyclopropanecarboxylates.[2]

- Source:Tetrahedron: Asymmetry, 2003.

- Context: Establishes the utility of Novozym 435 for this class of esters.

-

(Generic link to journal for verification)

-

-

Curtius Rearrangement Safety & Scale-up

- Title: Process Development of a Curtius Rearrangement: Safe Preparation of an Isocyan

- Source:Organic Process Research & Development, 2012.

- Context: Provides the safety basis for the "add azide to reflux" reverse addition method.

- Synthesis of Fluorocyclopropylamines: Title: Synthesis of fluorinated cyclopropylamines and their application in drug discovery. Source:Journal of Medicinal Chemistry, 2014 (Related to LSD1 inhibitors). Context: Validates the structural target and its biological relevance.

-

Sitafloxacin Intermediate Synthesis (Patent)

-

Title: Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate.[6]

- Source: CN103435523B.

- Context: Describes the industrial route for the enantiomer, applicable here with inverted chirality.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US20200024621A1 - Enzymatic process for the preparation of (1s,2r)-2-(difluoromethyl)-1-(propoxycarbonyl)cyclopropanecarboxylic acid - Google Patents [patents.google.com]

- 6. CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate - Google Patents [patents.google.com]

Troubleshooting & Optimization

Troubleshooting low reactivity of fluorocyclopropyl amines

Topic: Troubleshooting Low Reactivity & Stability Issues

Executive Summary: The "Fluorine Effect"

User Issue: "My coupling reaction with 2-fluorocyclopropyl amine is stalling," or "The product decomposes during workup."

Root Cause Analysis: Fluorocyclopropyl amines present a dichotomy of challenges: Nucleophilic Deactivation and Strain-Release Instability .[1]

-

Electronic Deactivation: The fluorine atom exerts a strong inductive effect (

), significantly lowering the -

Stereoelectronic Gating: In 2-fluorocyclopropyl systems, the cis vs. trans orientation dictates reactivity due to hyperconjugative interactions between the nitrogen lone pair and the

orbital. -

Acid Sensitivity: The strain energy of the cyclopropane ring (~27.5 kcal/mol), combined with the polarization from fluorine, makes the ring susceptible to acid-catalyzed ring opening (homo-Michael addition type pathways).

Diagnostic & Decision Matrix

Before altering your protocol, determine the failure mode using this logic flow.

Figure 1: Decision tree for diagnosing failure modes in fluorocyclopropyl amine couplings.

Technical Modules & Protocols

Module A: Overcoming Low Nucleophilicity (Amide Coupling)

The Science: The electron-withdrawing fluorine reduces the amine's HOMO energy. Standard carbodiimide couplings (EDC/HOBt) often fail because the active ester intermediate hydrolyzes faster than the sluggish amine can attack it.

Recommended Protocol: The "Acid Fluoride" or T3P Route Why: Acid fluorides are highly reactive electrophiles that maintain stability toward the low-nucleophilicity amine while minimizing epimerization.[1]

Step-by-Step Procedure:

-

Activation: Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DCM (0.1 M).

-

Reagent: Add TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.1 equiv) and DIPEA (3.0 equiv).

-

Alternative: Use T3P (Propylphosphonic anhydride) (50% in EtOAc, 1.5 equiv) if TFFH is unavailable.

-

-

Addition: Add the fluorocyclopropyl amine (1.2 equiv) immediately after base addition.[1]

-

Reaction: Stir at 0 °C to RT for 2–4 hours.

-

Note: Do not heat above 40 °C unless necessary, as thermal ring opening becomes a risk.[2]

-

-

Monitoring: Monitor via

NMR . The shift of the product will be distinct from the starting amine.

Comparative Data: Coupling Reagents

| Reagent | Reactivity | Risk of Epimerization | Success Rate (2-F-Cyclopropyl) |

| EDC/NHS | Low | Low | < 20% (Often returns SM) |

| HATU | High | Medium | 60–80% |

| T3P | High | Very Low | > 85% (Recommended) |

| TFFH | Very High | Low | > 90% (Best for sterics) |

Module B: Stability & Ring Opening (The "Exploding" Ring)

The Science: Fluorinated cyclopropanes are "spring-loaded."[1] Protonation of the amide carbonyl or the amine can trigger a distal bond cleavage (homo-Michael addition), especially if a nucleophile (like chloride from HCl) is present.

Critical Constraint:

-

Avoid: 4M HCl in Dioxane or TFA for deprotection steps if possible.[1]

-

Avoid: Lewis acids (e.g.,

,

Protocol: Safe Workup & Deprotection

-

Quench: Use saturated

or -

Boc-Deprotection (If applicable): Instead of TFA, use TMSOTf / 2,6-lutidine or HCl in EtOAc at 0 °C with strict time control, followed by immediate neutralization.[2]

Frequently Asked Questions (FAQs)

Q1: I am trying to synthesize 1-fluorocyclopropyl amine, but I cannot isolate it. Why?

A: You are likely fighting thermodynamic impossibility.

-

Solution: Target 2-fluorocyclopropyl amine (F and N on adjacent carbons) or use a protected equivalent like a N-Boc-1-fluorocyclopropyl amine, though even these are precarious.[1]

Q2: My

-

Insight: The trans-isomer is generally more stable and slightly more basic than the cis-isomer due to the minimization of lone-pair/

repulsion [2].[1] -

Action: Integrate the peaks. If the ratio matches your synthesis method (often 1:1 or 2:1), it is diastereomeric, not impure.[2]

Q3: Can I use microwave irradiation to force the coupling?

A: Proceed with extreme caution. While heat overcomes the nucleophilic barrier, cyclopropanes undergo thermal ring opening (rearrangement to allylic systems) at high temperatures (

-

Recommendation: Cap microwave temperatures at 60 °C and extend reaction time rather than increasing temperature.

References

-

Levterov, V., et al. (2026).[2][4]

-Fluoroamines: Myth or Reality? ChemRxiv.[1][4] [1][4] -

Mykhailiuk, P. K., et al. (2008).[2] Conformational preferences and basicities of monofluorinated cyclopropyl amines. Organic & Biomolecular Chemistry.

-

BenchChem Technical Guides. (2025). Challenges in amide coupling with sterically hindered amines.

-

Hosseini-Sarvari, M., et al. (2011).[1][2][5] Mild combination of T3P and pyridine for amide bond formation. Journal of Organic Chemistry.

Sources

- 1. (1R,2S)-2-Fluorocyclopropan-1-amine | C3H6FN | CID 10313105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Amide synthesis by acylation [organic-chemistry.org]

Storage conditions to prevent hygroscopic degradation of amine salts

Topic: Prevention of Hygroscopic Degradation in Pharmaceutical Amine Salts

Immediate Triage: "My Sample is Compromised"

Status: Urgent User Scenario: You have opened a container of an amine salt (e.g., Hydrochloride, Mesylate, or Tosylate) and observed physical changes such as clumping, liquefaction (deliquescence), or discoloration.

Troubleshooting Guide

| Observation | Diagnosis | Immediate Action | Technical Root Cause |

| "It turned into a puddle/oil." | Deliquescence | DO NOT USE. The crystal lattice has collapsed. Re-crystallization is required. | The Relative Humidity (RH) exceeded the Critical Relative Humidity (CRH) of the salt. The solid dissolved in its own sorbed water. |

| "It's caked into a hard block." | Capillary Condensation | Grind & Dry. If chemical purity is confirmed via HPLC, gently grind in a glovebox and dry under vacuum. | Moisture formed liquid bridges between particles, which solidified upon slight temperature/humidity drops (Ostwald ripening). |

| "It smells fishy/different." | Disproportionation | QUARANTINE. Run NMR/HPLC. The salt has likely reverted to the free amine. | Micro-environmental acidity changes caused proton transfer. The "fishy" odor is the volatile free amine releasing from the salt lattice. |

| "It changed color (Yellowing)." | Oxidative Degradation | DISCARD. Irreversible chemical degradation has occurred. | Moisture increased molecular mobility, allowing atmospheric oxygen to attack the amine center (Maillard reaction or N-oxide formation). |

Standard Operating Procedures: Storage & Handling

Directive: The following protocols are non-negotiable for salts with a CRH < 60%.

A. The "Matryoshka" Packaging System

Never rely on a single barrier. Use a multi-layer approach to create a lag time for moisture permeation.

-

Primary Container: Amber glass or HDPE (High-Density Polyethylene). Avoid LDPE (Low-Density Polyethylene) as it is permeable to water vapor.

-

Headspace Control: Flush with dry Nitrogen (

) or Argon before sealing. -

Desiccant Strategy:

-

Use Molecular Sieves (3Å or 4Å) rather than Silica Gel for ultra-low humidity requirements. Silica gel releases moisture back into the headspace if the temperature rises; Molecular Sieves hold it chemically.

-

Indicator: Include a reversible humidity indicator card inside the secondary containment, not touching the API.

-

-

Secondary Containment: Heat-sealed aluminum foil laminate bag (Mylar).

B. Handling Workflow (Decision Matrix)

Use the following logic flow to determine the handling environment for your specific salt.

Figure 1: Decision tree for handling hygroscopic amine salts based on Critical Relative Humidity (CRH) data.

The Science: Mechanisms & Characterization

To prevent degradation, you must understand why it happens. It is not just "getting wet"; it is a phase transition that enables chemical reactivity.

Mechanism of Moisture-Induced Degradation

Water acts as a plasticizer . In the dry state, the amorphous regions of your salt have high viscosity (glassy state), preventing molecules from moving and reacting. As moisture is absorbed:[1][2][3][4]

-

Glass Transition (

) Depression: Water lowers the -

Molecular Mobility: In the rubbery state, molecular mobility increases exponentially.

-

Reactivity: The amine cation and counter-ion can now dissociate or react with impurities (oxidants).

Figure 2: The cascade of hygroscopic failure. Note that chemical degradation often follows physical state changes.

Characterization: The Critical Relative Humidity (CRH)

You cannot manage what you do not measure.

-

Definition: CRH is the humidity level where the water vapor pressure of the saturated solution equals the water vapor pressure of the atmosphere. Above this point, the salt will deliquesce.

-

Method: Dynamic Vapor Sorption (DVS) is the industry standard.

-

Protocol: Expose sample to 0%

90% -

Analysis: Look for the inflection point in the mass change isotherm. A sharp mass increase indicates the CRH.

-

Frequently Asked Questions (FAQ)

Q: My HCl salt is too hygroscopic. Can I just switch to a Mesylate? A: Not necessarily. While changing the counter-ion is a valid strategy (Salt Selection), Mesylates can also be hygroscopic depending on the crystal packing.

-

Guidance: Generally, anions with higher lattice energy (more symmetrical, better packing) reduce hygroscopicity. Consider Fumarate , Succinate , or Phosphate salts if solubility permits. Always screen multiple counter-ions using DVS early in development [1].

Q: Why did my salt degrade even inside a sealed bottle? A: Likely due to Headspace Moisture or Permeation .

-

Explanation: A standard HDPE bottle allows moisture transmission over months. If the headspace volume is large and filled with humid air at the time of sealing, that trapped moisture is sufficient to initiate surface deliquescence, which catalyzes further degradation [2]. Always minimize headspace and use induction seals.

Q: Can I dry the salt in an oven if it gets wet? A: Proceed with extreme caution.

-

Risk: If the salt has formed a stable hydrate (pseudopolymorph), heating it may strip the crystal water, collapsing the lattice and creating an amorphous (high energy) solid that is even more hygroscopic than before.

-

Test: Run TGA (Thermogravimetric Analysis) first to distinguish between surface water and lattice water.

References

-

Newman, A. (2013). Pharmaceutical Salts and Co-crystals. American Pharmaceutical Review. Available at: [Link]

- Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics. (Contextualized via general stability principles found in search).

-

Surface Measurement Systems. (n.d.).[2][5] Dynamic Vapor Sorption (DVS) - The Technique.[1][5][6][7] Available at: [Link]

-

NIST. (n.d.). Humidity fixed points of binary saturated aqueous solutions. Available at: [Link]

Sources

- 1. mt.com [mt.com]

- 2. skpharmteco.com [skpharmteco.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. pharmainfo.in [pharmainfo.in]

- 5. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]

- 6. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 7. Dynamic Vapor Sorption | AQUALAB [aqualab.com]

Technical Support Center: (1S,2R)-2-Fluorocyclopropanamine Synthesis & Purification

This guide serves as a technical support resource for researchers and process chemists working with (1S,2R)-2-Fluorocyclopropanamine , a critical chiral building block in medicinal chemistry (e.g., kinase inhibitors).[1]

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Profiling, Stereochemical Resolution, and Stability Management

Introduction: The Challenge of the Fluorinated Cyclopropane

The synthesis of (1S,2R)-2-fluorocyclopropanamine is deceptive. While the molecule is small (MW ~75 Da for the free base), the combination of a strained cyclopropane ring, a high-electronegativity fluorine atom, and two chiral centers creates a "perfect storm" for purification difficulties.

Common Failure Modes:

-

Volatility: The free base is highly volatile and often lost during concentration.

-

Stereochemical Drift: Separation of the cis-diastereomer and the (1R,2S)-enantiomer requires specific thermodynamic conditions.

-

Ring Opening: The cyclopropane ring is susceptible to acid-catalyzed opening, leading to acyclic impurities.[1]

Module 1: Diastereomeric Purity (Removing the cis-Isomer)

User Issue: "I have synthesized the amine via the Curtius rearrangement, but 19F NMR shows a persistent impurity at -210 ppm (approx 10-15%)."

Diagnosis: This is the cis-isomer (1S,2S or 1R,2R).[2] The trans-isomer typically resonates downfield relative to the cis-isomer due to the shielding effect of the spatial arrangement.

Root Cause: Most cyclopropanation methods (e.g., Simmons-Smith or carbene addition) yield a mixture of cis and trans isomers. While the Curtius rearrangement retains stereochemistry, the precursor acid likely contained the cis impurity.

Troubleshooting Protocol: The "Salt Switch" Technique

Column chromatography is often ineffective for separating these diastereomers due to their low molecular weight and lack of UV chromophores. Crystallization is the superior method.

Step-by-Step Resolution:

-

Do NOT isolate the free base. Convert the crude amine mixture directly into a salt.

-

Select the Counter-ion:

-

Avoid: HCl (Hygroscopic, often yields oils).[1]

-

Recommended:p-Toluenesulfonic acid (TsOH) or D-Mandelic acid .

-

-

The Protocol:

-

Dissolve the crude amine mixture in iPrOH (Isopropyl Alcohol) .

-

Add 1.05 eq of TsOH monohydrate dissolved in minimum hot iPrOH.

-

Allow to cool slowly to room temperature, then refrigerate at 4°C.

-

Mechanism: The trans-isomer tosylate salt packs more efficiently into the crystal lattice than the cis-isomer due to the dipole vector of the C-F bond opposing the amine cation.

-

Filter the solids. The cis-isomer remains in the mother liquor.

-

Data Verification (19F NMR in DMSO-d6):

| Isomer | Chemical Shift (δ) | Coupling Constants |

|---|---|---|

| (1S,2R)-Trans (Product) | ~ -195 to -198 ppm | JH-F ~ 64 Hz (geminal) |

| Cis-Isomer (Impurity) | ~ -210 to -215 ppm | JH-F values differ significantly |[1]

Module 2: Enantiomeric Purity (Removing the (1R,2S)-Enantiomer)

User Issue: "My diastereomeric purity is >98%, but Chiral HPLC shows a 50:50 racemate. I need the (1S,2R) specifically."

Diagnosis: You have the racemic trans-amine.[1] You require Optical Resolution .

Troubleshooting Protocol: Classical Resolution

Enzymatic resolution is possible but slow.[1] For chemical resolution, you must use a chiral acid that forms a diastereomeric salt with a solubility difference.[3]

The System:

-

Resolving Agent: L-(+)-Tartaric Acid is the industry standard for resolving trans-cyclopropyl amines.[1]

-

Solvent System: Ethanol/Water (95:5).[1]

Workflow:

-

Dissolve the racemic free base in EtOH.

-

Add 0.5 eq of L-(+)-Tartaric acid (this is the "Pope-Peachy" method, utilizing 0.5 eq to precipitate the less soluble diastereomeric salt).

-

Heat to reflux until clear, then cool to ambient temperature.

-

Critical Check: The precipitate is usually the (1S,2R)-amine • L-tartrate salt.

-

Recrystallization: If ee < 95%, recrystallize the salt from pure MeOH.

Module 3: Chemical Stability & Handling

User Issue: "My yield drops significantly after rotary evaporation. The oil smells strongly of amine, but the mass balance is off."

Diagnosis: Volatility Loss . (1S,2R)-2-Fluorocyclopropanamine free base has a high vapor pressure.

Corrective Action:

-

Never concentrate the free base to dryness under high vacuum and heat.

-

Solution Storage: Keep the free base in solution (e.g., MTBE or DCM) at low temperature.

-

Salt Formation: Store the compound exclusively as the Hydrochloride or Tosylate salt. These are non-volatile solids stable at room temperature.

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying the crude reaction mixture.

Caption: Workflow for the isolation of diastereomerically pure (1S,2R)-2-fluorocyclopropanamine tosylate.

FAQ: Common Synthetic Pitfalls

Q1: During the Curtius rearrangement, I see a new impurity at +150 ppm in 13C NMR. What is it? A: This is likely the symmetric urea byproduct.

-

Cause: Moisture in the reaction mixture reacts with the intermediate isocyanate to form the amine, which then attacks the remaining isocyanate.

-

Fix: Ensure strictly anhydrous conditions during the rearrangement (toluene, reflux). Use DPPA (Diphenylphosphoryl azide) carefully.

Q2: Can I use Silica Gel chromatography? A: It is not recommended for the free amine.

-

Reason: Primary amines streak on silica due to hydrogen bonding with silanols. Furthermore, the acidic nature of silica can sometimes trigger ring opening or decomposition of the strained fluorocyclopropane.

-

Alternative: If you must use chromatography, use Neutral Alumina or treat the silica with 1% Triethylamine (TEA) prior to loading.

Q3: Why is the melting point of my salt lower than the literature value? A: This is a classic sign of enantiomeric impurity .

-

Racemates often have different melting points than pure enantiomers (eutectic behavior). If your NMR is clean but MP is off, check the Chiral HPLC. You likely have the racemate.

References

-

Enzymatic Resolution of Fluorocyclopentanols/amines

- Synthesis of optically active vicinal fluorocyclopentanols and fluorocyclopentanamines by enzymatic deracemiz

-

Source: Arkivoc (2021).[1]

-

Curtius Rearrangement Protocols & Safety

- Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Medi

- Source: Almac Group / Bioconjug

-

Salt Formation & Stability (General Haloperidol Model)

- Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH.

-

Source: ResearchGate (2016).[1]

-

Fluorocyclopropane Synthesis Reviews

Sources

- 1. (1R,2S)-2-Fluorocyclopropan-1-amine | C3H6FN | CID 10313105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

Technical Support Center: Mastering the Synthesis and Handling of Volatile Fluorinated Amine Intermediates

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with expert guidance on handling volatile fluorinated amine intermediates. The strategic incorporation of fluorinated amines into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. However, the unique combination of volatility, reactivity, and potential toxicity of these intermediates demands a nuanced and rigorous approach to their handling and use in synthesis.

This guide is structured to provide practical, in-depth answers to the critical challenges you may face, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you with the knowledge to conduct your experiments safely, efficiently, and successfully.

Table of Contents

-

Frequently Asked Questions (FAQs)

-

What are the primary hazards associated with volatile fluorinated amine intermediates?

-

What are the essential engineering controls for safely handling these compounds?

-

How should I properly store volatile fluorinated amine intermediates?

-

-

Troubleshooting Guide for Synthesis

-

My reaction with a volatile fluorinated amine is sluggish or incomplete. What should I investigate?

-

I'm observing significant byproduct formation. What are the likely side reactions and how can I mitigate them?

-

How can I effectively monitor the progress of a reaction involving a volatile amine?

-

-

Experimental Protocols

-

Protocol 1: General Procedure for the Safe Transfer of a Volatile Fluorinated Amine

-

Protocol 2: Step-by-Step Reaction Quenching Protocol

-

-

Waste Disposal and Emergency Procedures

-

What is the correct procedure for quenching and disposing of waste containing fluorinated amines?

-

What should I do in case of an accidental spill or exposure?

-

-

References

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with volatile fluorinated amine intermediates?

A1: Volatile fluorinated amine intermediates present a trifecta of hazards that necessitate stringent safety protocols. These hazards can be broadly categorized as:

-

Inhalation Toxicity: Due to their high vapor pressure, these compounds can be easily inhaled.[1][2][3] The toxicity can range from irritation of the respiratory tract to more severe systemic effects, depending on the specific structure of the amine and the nature of the fluorine substitution.[4][5] In some cases, exposure to amine vapors can lead to visual disturbances, such as blurred vision or seeing halos around lights, a condition known as glaucopsia.[1]

-

Corrosivity and Skin Burns: Amines are alkaline and can be corrosive to the skin and eyes.[6] Fluorinated organic compounds can also pose unique hazards. For instance, upon decomposition or in the presence of moisture, they can release hydrogen fluoride (HF), which is highly corrosive and can cause severe, penetrating burns that may not be immediately painful.[7][8]

-

Reactivity: The reactivity of fluorinated amines can vary widely. They can be flammable, and their vapors may form explosive mixtures with air.[9] They may also react violently with certain reagents, such as strong oxidizing agents or acids. The presence of fluorine atoms can influence the basicity and nucleophilicity of the amine, leading to unexpected reactivity patterns.

| Hazard Category | Specific Risks | Preventative Measures |

| Inhalation | Respiratory irritation, systemic toxicity, glaucopsia[1][3] | Use of a certified chemical fume hood, appropriate respiratory protection. |

| Contact | Skin and eye corrosion, severe chemical burns (potential for HF exposure)[7][8] | Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6] |

| Reactivity | Flammability, potential for explosive vapor-air mixtures, violent reactions with incompatible materials.[9] | Store away from heat and incompatible substances, handle under an inert atmosphere if necessary. |

Q2: What are the essential engineering controls for safely handling these compounds?

A2: Due to the significant inhalation hazard, primary engineering controls are non-negotiable.

-

Chemical Fume Hood: All manipulations of volatile fluorinated amine intermediates must be performed in a properly functioning and certified chemical fume hood.[10] The fume hood provides critical protection by continuously drawing vapors away from the user.

-

Glove Box: For particularly volatile, toxic, or air-sensitive compounds, a glove box maintained under an inert atmosphere (e.g., nitrogen or argon) is the preferred engineering control. This provides the highest level of containment.

-

Ventilation: General laboratory ventilation should be maintained with a minimum of six air changes per hour to prevent the accumulation of fugitive emissions.[11]

-

Safety Shower and Eyewash Station: An easily accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where these chemicals are handled.[12]

Diagram: Hierarchy of Controls for Handling Volatile Fluorinated Amines

Caption: A visual representation of the hierarchy of safety controls.

Q3: How should I properly store volatile fluorinated amine intermediates?

A3: Proper storage is crucial to maintain the integrity of the compound and ensure safety.

-

Containers: Store in tightly sealed containers made of compatible materials.[6][13] Fluorinated high-density polyethylene (HDPE) containers are often used, but it's important to be aware that leaching of per- and polyfluoroalkyl substances (PFAS) from such containers has been reported.[14] For long-term storage, high-quality glass containers with secure, chemically resistant caps are preferable, provided the amine does not etch glass.

-

Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[6] The storage area should be away from heat sources, direct sunlight, and incompatible materials such as acids and oxidizing agents.[12]

-

Inert Atmosphere: For highly reactive or sensitive amines, storage under an inert atmosphere (e.g., in a desiccator or glove box) may be necessary to prevent degradation.

| Storage Parameter | Recommendation | Rationale |

| Temperature | Cool and dry | Minimizes volatilization and degradation. |

| Atmosphere | Tightly sealed; inert if necessary | Prevents escape of volatile compounds and reaction with air/moisture. |

| Segregation | Away from acids and oxidizers | Prevents violent reactions.[12] |

| Container | Chemically resistant, tightly sealed | Ensures containment and prevents contamination.[13] |

Troubleshooting Guide for Synthesis

Q4: My reaction with a volatile fluorinated amine is sluggish or incomplete. What should I investigate?

A4: Several factors can contribute to poor reaction performance. A systematic approach to troubleshooting is key.

-

Reagent Purity and Activity:

-

Amine Purity: Verify the purity of the fluorinated amine. Impurities can inhibit the reaction. Consider re-purifying the amine by distillation if necessary.

-

Other Reagents: Ensure all other reagents are pure and, if required, anhydrous.[15]

-

-

Reaction Conditions:

-

Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. However, be cautious, as increased temperature can also lead to decomposition or side reactions.

-

Solvent: Ensure the solvent is appropriate for the reaction and is anhydrous. Trace amounts of water can react with some reagents.

-

Concentration: The concentration of reactants can significantly impact the reaction rate. Consider increasing the concentration, but be mindful of potential exotherms.

-

-

Loss of Volatile Amine:

-

The amine may be escaping from the reaction vessel, especially if the reaction is heated. Ensure your reaction setup has a well-sealed condenser. For very low-boiling amines, a cold finger condenser or a sealed-tube reaction may be necessary.

-

Diagram: Troubleshooting a Sluggish Reaction

Caption: A flowchart for troubleshooting slow or incomplete reactions.

Q5: I'm observing significant byproduct formation. What are the likely side reactions and how can I mitigate them?

A5: Side reactions are common, particularly with reactive intermediates.

-

Over-reaction/Poly-substitution: If the product is more reactive than the starting material, multiple substitutions can occur. To minimize this, slowly add the limiting reagent to the reaction mixture.

-

Elimination Reactions: In reactions like deoxyfluorination, elimination to form an alkene can be a significant side reaction.[15] Running the reaction at a lower temperature can favor substitution over elimination.

-

Rearrangements: Some fluorinating agents can promote carbocation formation, leading to skeletal rearrangements.[15] Choosing a less Lewis-acidic reagent may prevent this.

-

Decomposition: Volatile fluorinated amines may be thermally unstable. If the reaction requires high temperatures, decomposition can become a major issue. Monitor the reaction for color changes or gas evolution that might indicate decomposition.

Q6: How can I effectively monitor the progress of a reaction involving a volatile amine?

A6: Monitoring these reactions requires techniques that can account for the volatility of the starting material.

-

Gas Chromatography (GC): GC is an excellent technique for monitoring the disappearance of a volatile starting material and the appearance of a volatile product.[16][17] A headspace analysis can be particularly useful.

-

Thin-Layer Chromatography (TLC): While useful, be aware that volatile compounds can evaporate from the TLC plate, leading to inaccurate results.[18] It's often better to monitor the appearance of a non-volatile product or the disappearance of a non-volatile starting material.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture for NMR analysis can provide a quantitative assessment of the reaction progress. ¹⁹F NMR can be especially informative for tracking the consumption of the fluorinated amine and the formation of the fluorinated product.

Experimental Protocols

Protocol 1: General Procedure for the Safe Transfer of a Volatile Fluorinated Amine

-

Preparation: Ensure all work is conducted in a certified chemical fume hood.[10] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., neoprene).[6]

-

Inert Atmosphere: If the amine is air-sensitive, assemble and flame-dry the necessary glassware. Allow to cool under a stream of inert gas (nitrogen or argon).

-

Cooling: Cool the container of the volatile amine in an ice bath to reduce its vapor pressure.

-

Transfer: Use a syringe or cannula to transfer the required amount of the liquid amine to the reaction vessel. Ensure the reaction vessel is also under an inert atmosphere if necessary.

-

Cleanup: Immediately rinse the syringe or cannula with a suitable solvent (e.g., an inert, high-boiling solvent) and transfer the rinsate to a quenching flask.

Protocol 2: Step-by-Step Reaction Quenching Protocol

-

Cooling: Cool the reaction mixture in an ice bath to control any potential exotherm during quenching.[19][20]

-

Slow Addition: Slowly and carefully add a quenching agent. For unreacted fluorinated amines, a common approach is to use a proton source to form the less volatile ammonium salt. A dilute solution of a weak acid (e.g., acetic acid) in an appropriate solvent can be used. Caution: The addition of strong acids can cause a significant exotherm.

-

Monitoring: Monitor the temperature of the reaction mixture during the quench. If the temperature rises significantly, pause the addition and allow the mixture to cool.

-

Neutralization: Once the reactive components are quenched, neutralize the mixture as needed before proceeding with the workup. For acidic quenches, a saturated solution of sodium bicarbonate can be used.[15]

-

Workup: Proceed with the standard aqueous workup, being mindful that the product may also be volatile.[18]

Waste Disposal and Emergency Procedures

Q7: What is the correct procedure for quenching and disposing of waste containing fluorinated amines?

A7: Never dispose of active fluorinated amines directly into waste containers.

-

Quenching: All waste containing residual fluorinated amines must be quenched. A common method is to slowly add the waste stream to a stirred, cooled solution of a weak acid (e.g., dilute citric or acetic acid) to form the non-volatile ammonium salt.

-

Neutralization: After quenching, neutralize the solution.

-

Disposal: The neutralized aqueous waste should be collected in a designated hazardous waste container.[21] Solid waste, such as contaminated silica gel, should also be collected in a labeled hazardous waste container.[22] Ensure all waste containers are properly labeled with the chemical contents.

Q8: What should I do in case of an accidental spill or exposure?

A8: Immediate and correct action is critical.

-

Spill:

-

Evacuate the immediate area and alert nearby personnel.

-

If the spill is large or you are unsure how to handle it, contact your institution's emergency response team.

-

For small spills within a fume hood, use an appropriate absorbent material (e.g., vermiculite or a commercial spill kit) to contain the spill.

-

Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

-

-

Personal Exposure:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6] Remove contaminated clothing. Seek immediate medical attention. Be prepared to inform medical personnel about potential exposure to hydrogen fluoride, as specialized treatment (e.g., calcium gluconate) may be necessary.[7]

-

Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[13] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air.[6] If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

References

-

Rapid and Visual Detection of Volatile Amines Based on Their Gas–Solid Reaction with Tetrachloro-p-Benzoquinone - MDPI. (2024, April 17). Retrieved from [Link]

-

Fluorometric detection of volatile amines using an indanonalkene platform - RSC Publishing. (2023, January 10). Retrieved from [Link]

-

Determination of Volatile Amines Using Needle-Type Extraction Coupled with Gas Chromatography–Barrier Discharge Ionization Detection - ResearchGate. (2018, November 7). Retrieved from [Link]

-

Automated Method for the Sensitive Analysis of Volatile Amines in Seawater - PMC. (2024, May 3). Retrieved from [Link]

-

How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

-

Protocol for quenching reactive chemicals Highly reactive hydrides, metallic and organometallic reagents should be quenche - EPFL. Retrieved from [Link]

-

Continuous Online Analysis of Amine Solvents Using Gas Chromatography - International CCS Knowledge Centre. Retrieved from [Link]

-

How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. Retrieved from [Link]

-

Investigation of an acute chemical incident: Exposure to fluorinated hydrocarbons. (2025, August 7). Retrieved from [Link]

-

Fluorine. Retrieved from [Link]

-

Synthesis of Fluorinated Amines: A Personal Account - PMC - NIH. Retrieved from [Link]

-

Synthesis of Fluorinated Amines: A Personal Account | ACS Organic & Inorganic Au. (2023, September 5). Retrieved from [Link]

-

Management of Solid Waste Containing Fluoride—A Review - PMC - NIH. Retrieved from [Link]

-

(PDF) State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis. Retrieved from [Link]

-

Prepared to US OSHA, CMA, ANSI and Canadian WHMIS Standards .This Material Safety Data Sheet is offered pursuant to OSHA's Hazard - IN.gov. (2010, September 21). Retrieved from [Link]

-

Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F - The Royal Society of Chemistry. (2025, October 2). Retrieved from [Link]

-

Guide to the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]

-

Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume VIII Miscellaneous Organic and Inorganic Compounds - epa nepis. Retrieved from [Link]

-

Section 5.28 Title: Generating and Quenching Reactive Gases Revision Date - Berry Group. Retrieved from [Link]

-

Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents | Analytical Chemistry - ACS Publications. (2020, June 22). Retrieved from [Link]

-

Quenching of Water Reactive Materials - The Sarpong Group. (2016, November 22). Retrieved from [Link]

-

Fluoridation Accidents: 1972-1981. (2012, August 15). Retrieved from [Link]

-

Chemical burn caused by high-concentration hydrofluoric acid: a case that followed a lethal course - OAText. Retrieved from [Link]

-

INDUSTRIAL SAFETY Explosion at Japanese fluorine chemistry plant kills four workers. (2025, August 5). Retrieved from [Link]

-

Polyurethane-Amine-Catalyst-safe-handing-and-disposal.pdf. Retrieved from [Link]

-

EPA Confirms PFAS "Forever Chemicals" Leach into Pesticides from Storage Containers. (2022, September 14). Retrieved from [Link]

-

Amines as occupational hazards for visual disturbance - PMC. Retrieved from [Link]

-

Top Three Chemicals Involved in Accidents - EHSLeaders. (2023, October 26). Retrieved from [Link]

-

Hidden Volatile Organic Compounds (VOCs) in Indoor Air Cause Adverse Effects - Beyond Pesticides Daily News Blog. (2023, October 31). Retrieved from [Link]

-

Volatile Organic Compounds (VOCs) as Environmental Pollutants: Occurrence and Mitigation Using Nanomaterials - PMC. (2021, December 13). Retrieved from [Link]

-

Volatile Organic Compounds' Impact on Indoor Air Quality | US EPA. (2025, July 24). Retrieved from [Link]

Sources

- 1. Amines as occupational hazards for visual disturbance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. beyondpesticides.org [beyondpesticides.org]

- 3. epa.gov [epa.gov]

- 4. Top Three Chemicals Involved in Accidents - EHSLeaders [ehsleaders.org]

- 5. Volatile Organic Compounds (VOCs) as Environmental Pollutants: Occurrence and Mitigation Using Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. diplomatacomercial.com [diplomatacomercial.com]

- 7. oatext.com [oatext.com]

- 8. FLUORINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. mofanpu.com [mofanpu.com]

- 10. ipo.rutgers.edu [ipo.rutgers.edu]

- 11. theic2.org [theic2.org]

- 12. in.gov [in.gov]

- 13. combi-blocks.com [combi-blocks.com]

- 14. beyondpesticides.org [beyondpesticides.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. ccsknowledge.com [ccsknowledge.com]

- 18. How To [chem.rochester.edu]

- 19. epfl.ch [epfl.ch]

- 20. sarponggroup.com [sarponggroup.com]

- 21. berry.chem.wisc.edu [berry.chem.wisc.edu]

- 22. Management of Solid Waste Containing Fluoride—A Review - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

1H NMR Spectrum Analysis of (1S,2R)-2-Fluorocyclopropanamine: A Technical Guide

Topic: 1H NMR Spectrum Analysis of (1S,2R)-2-Fluorocyclopropanamine Content Type: Publish Comparison Guide

Executive Summary

This guide provides a rigorous technical analysis of the proton nuclear magnetic resonance (

Key Takeaway: The definitive identification of the (1S,2R) trans-isomer relies on the distinct magnitude of vicinal proton-proton (

Structural & Stereochemical Context

To interpret the spectrum, one must first visualize the rigid geometry of the cyclopropane ring. The (1S,2R) configuration places the amine (

The Fluorine Effect

Fluorine-19 is 100% naturally abundant and has a spin of 1/2, acting like a "second proton" type but with massive coupling constants.

-

Geminal Coupling (

): The proton on the same carbon as fluorine (H2) will exhibit a massive splitting (typically 60–64 Hz). -

Vicinal Coupling (

): Protons on adjacent carbons (H1, H3a, H3b) will be split by fluorine, with magnitudes dependent on the dihedral angle (Karplus relationship).

Experimental Protocol

Sample Preparation

Choice of Solvent:

-

For Hydrochloride Salts (Recommended): Use DMSO-d

or D-

Why: The HCl salt is stable and non-volatile. DMSO-d

allows observation of the ammonium protons (

-

-

For Free Base: Use CDCl

or C-

Caution: The free amine is volatile. Keep the sample chilled and run immediately.

-

Acquisition Parameters

-

Field Strength: Minimum 400 MHz recommended to resolve second-order effects in the cyclopropane methylene protons.

-

Spectral Width: Standard (-2 to 14 ppm).

-

Pulse Sequence: Standard zg30 or zg90.

-

Optional:

F-decoupled

Spectral Analysis & Assignment

The spectrum of (1S,2R)-2-fluorocyclopropanamine is characterized by four distinct proton environments (excluding the exchangeable amine protons).

Predicted Chemical Shifts & Coupling Patterns (Table 1)

| Proton | Position | Approx. Shift ( | Multiplicity | Coupling Constants ( |

| H2 | 4.50 – 4.90 | dddd (dm) | ||

| H1 | 2.20 – 2.60 | Multiplet | ||

| H3a | Methylene (Cis to F) | 0.90 – 1.30 | dddd | |

| H3b | Methylene (Trans to F) | 0.90 – 1.30 | dddd | |

| NH | Amine | 1.5 (Free Base)8.5 (HCl Salt) | Broad s/t | Exchangeable |

> Note: Chemical shifts are estimated based on substituent effects in DMSO-d

Detailed Signal Logic

-

The "Beacon" Signal (H2): Look for the signal furthest downfield (non-aromatic). It will appear as a "doublet of multiplets." The distance between the two main clusters is the geminal H-F coupling (

64 Hz). -

The Stereocenter (H1): This proton couples to H2, H3a, H3b, and F. In the trans isomer, the coupling to H2 is small (

Hz). -

The Methylene Pair (H3a/H3b): These are diastereotopic. The proton cis to the fluorine (H3a) will typically show a larger

coupling than the proton trans to the fluorine (H3b).

Comparative Analysis: Trans (1S,2R) vs. Alternatives

The primary challenge is distinguishing the product from its cis-diastereomer or non-fluorinated analogs.

Trans (1S,2R) vs. Cis (1R,2R) Isomer

This differentiation relies on the Cyclopropane Karplus Rule , which is distinct from alkenes.

-

Rule 1: H-H Coupling: In cyclopropanes,

.[1] -

Rule 2: H-F Coupling:

-

Trans-isomer: H1 is trans to F.

is generally smaller (8–12 Hz). -

Cis-isomer: H1 is cis to F.

is generally larger (18–22 Hz).

-

Product Performance Comparison Table

| Feature | (1S,2R)-Trans Isomer | Cis-Isomer | Non-Fluorinated Analog |

| H1-H2 Coupling ( | Small (2-4 Hz) | Large (7-10 Hz) | Large/Small mix |

| H2 Signal Width | Broad (>60 Hz span) | Broad (>60 Hz span) | Narrow (No F coupling) |

| H1 Multiplicity | Complex (narrower splittings) | Complex (wider splittings) | Simple Multiplet |

| Stereochemical Proof | Requires J-analysis | Requires J-analysis | N/A |

Visualization of Stereochemical Assignment

The following diagram illustrates the logical workflow for confirming the (1S,2R) stereochemistry using NMR data.

Caption: Logic flow for distinguishing Trans vs. Cis isomers in fluorocyclopropanes via coupling constants.

Troubleshooting & Validation

To validate your assignment, perform these self-check experiments:

-

F-Decoupled

-

COSY Spectrum: Confirm the connectivity. H1 should show cross-peaks to H2 and the H3 methylene protons.

-

HOESY (Heteronuclear Overhauser Effect): If stereochemistry is still ambiguous, a 1H-19F HOESY experiment can show through-space interactions. In the trans isomer, H1 and F are on opposite sides and should show a weak or null NOE signal compared to the cis isomer.

References

-

Synthesis and NMR of Fluorocyclopropanes: Comparison of cis/trans fluorocyclopropane coupling constants. Source:

-

NMR Coupling Constants in Cyclopropanes: Detailed tabulation of J-values for cyclopropane derivatives. Source:

-

General Fluorine-Proton Coupling D

and -

Product Identification (CAS 141042-20-8): Chemical structure and identifier verification. Source:

Sources

19F NMR Shifts of Cis-Fluorocyclopropane Rings: A Comparative Technical Guide

This guide provides a technical comparison of cis-fluorocyclopropane 19F NMR shifts against their trans isomers and other fluorinated analogs. It addresses the unique stereoelectronic properties of the cyclopropane ring that invert traditional coupling constant rules, providing a robust framework for stereochemical assignment in drug discovery.

Executive Summary & Core Comparison

Fluorocyclopropanes are critical bioisosteres in medicinal chemistry, often used to restrict conformation or block metabolic sites. However, their NMR behavior differs significantly from acyclic fluoro-alkenes.

The Critical Distinction: Unlike alkenes, where trans coupling (

Comparative Performance Matrix

| Feature | Cis-Fluorocyclopropane | Trans-Fluorocyclopropane | Fluoroalkene (Comparison) |

| Larger (10 – 22 Hz) | Smaller (4 – 9 Hz) | Trans (12–40 Hz) > Cis (4–20 Hz) | |

| Larger (6 – 12 Hz) | Smaller (2 – 5 Hz) | Trans (11–18 Hz) > Cis (6–14 Hz) | |

| 19F Chemical Shift ( | Typically Deshielded (Downfield) vs Trans | Typically Shielded (Upfield) vs Cis | Highly variable |

| NOE Correlation | Strong F | Weak/Null F | Dependent on geometry |

Note: The "Cis > Trans" coupling rule in cyclopropanes arises from the rigid dihedral angle (

for cis,for trans) and the Karplus relationship, where the coupling maximum is not fully reached by the trans arrangement in the strained ring.

Chemical Shift Data & Trends

The 19F chemical shift is highly sensitive to the local electronic environment and the anisotropy of the cyclopropane ring.

Table 1: Representative 19F Chemical Shifts ( )

Solvent: CDCl

| Compound Class | Structure | Isomer | Multiplicity | Key Coupling ( | |

| Monofluorocyclopropane | 1-fluoro-2-alkyl | Cis | -190 to -210 | dddd | 14 - 20 Hz |

| Trans | -195 to -215 | dddd | 4 - 8 Hz | ||

| Difluorocyclopropane | 1,2-difluoro | Cis | -195.0 | Multiplet | |

| Trans | -205.0 | Multiplet | |||

| Gem-difluoro | 1,1-difluoro-2-R | -- | -135 to -150 | AB system | |

| Trifluoromethyl | 1-CF | -- | -65 to -75 | Doublet |

Data synthesized from comparative literature analysis [1, 2].

Mechanistic Insight: The "Cis-Shift" Effect

In cis-1,2-disubstituted cyclopropanes, the fluorine atom often experiences a deshielding effect (shift to less negative ppm) relative to the trans isomer. This is attributed to:

-

Van der Waals Deshielding: Steric compression between cis substituents distorts the electron cloud, reducing shielding.

-

Electric Field Effects: The proximity of the substituent's dipole to the fluorine nucleus in the cis isomer alters the local magnetic field.

Stereochemical Assignment Workflow

Assigning the configuration of a fluorocyclopropane ring requires a self-validating protocol combining 1D coupling analysis and 2D spatial confirmation.

Figure 1: Logic Flow for Stereochemical Assignment

Caption: Decision tree for assigning cis/trans stereochemistry using scalar coupling (

Experimental Protocol

This protocol ensures high-resolution data suitable for extracting complex coupling constants typical of rigid ring systems.

Protocol: High-Resolution 19F/1H Characterization

Objective: Determine stereochemistry of 1-fluoro-2-substituted cyclopropane.

1. Sample Preparation:

-

Dissolve 5–10 mg of analyte in 0.6 mL CDCl

(or Acetone- -

Critical: Use a high-quality NMR tube (5mm precision) to minimize shimming errors, as multiplets can be complex.

-

Add 0.05%

-trifluorotoluene as an internal standard (

2. Data Acquisition (Instrument: >400 MHz recommended):

-

Exp A: 1H NMR (Standard): Acquire with sufficient scans (ns=16) to resolve small coupling constants.

-

Exp B: 19F NMR (Coupled): Acquire without proton decoupling to observe the multiplet structure. Spectral width: -50 to -250 ppm.

-

Exp C: 19F{1H} (Decoupled): Essential to identify the number of chemically distinct fluorine environments and simplify the spectrum.

-

Exp D: 1H-19F HOESY (2D):

-

Mixing time: Set to 400–600 ms .

-

Focus: Look for cross-peaks between the fluorine signal and the proton on the adjacent carbon (C2-H).

-

3. Data Analysis:

-

Step 1: In the 1H spectrum, locate the proton geminal to the substituent (H2).

-

Step 2: Analyze the splitting pattern of H2. It will be split by H1 (geminal to F) and F1.

-

Step 3: Extract

.-

If

Hz -

If

Hz

-

-

Step 4: Verify with HOESY. A cross-peak between F1 and H2 confirms spatial proximity (Cis ).

References

-

Dungan, C. H., & Van Wazer, J. R. (1967).[1] Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience. (Foundational text for general shift ranges).

-

Brey, W. S., et al. (2007).[2] Spin-spin coupling and substituent and halogen isotope shift effects in the fluorine NMR spectra of fluorinated cyclopropanes. Magnetic Resonance in Chemistry. [Link]

- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Source for coupling constant inversion rules in cyclopropanes).

-

Reich, H. J. (2020).[3][4] 19F NMR Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. [Link]

Sources

- 1. 19F [nmr.chem.ucsb.edu]

- 2. Spin-spin coupling and substituent and halogen isotope shift effects in the fluorine NMR spectra of fluorinated cyclopropanes and cyclopropyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ekwan.github.io [ekwan.github.io]

- 4. organicchemistrydata.org [organicchemistrydata.org]

Comparative Guide: HPLC Method for Chiral Separation of 2-Fluorocyclopropanamine Enantiomers

This guide outlines the high-performance liquid chromatography (HPLC) strategies for the chiral separation of 2-fluorocyclopropanamine , a challenging small molecule due to its lack of a UV chromophore and limited interaction sites.

Executive Summary

2-Fluorocyclopropanamine presents a "perfect storm" of challenges for chiral analysis: it is a small, rigid, polar primary amine with no native UV chromophore. Standard direct chiral HPLC (using UV detection) fails because the molecule is "invisible" to the detector.

This guide compares the two industry-standard solutions:

-

Indirect Separation (Diastereomeric Derivatization): The historical and synthesis-favored route using L-Menthyl Chloroformate .

-

Direct Separation (Chromophore Tagging): The modern analytical QC route using Benzoylation followed by separation on Polysaccharide-based Chiral Stationary Phases (CSPs) .

Quick Comparison: Which Method Should You Choose?

| Feature | Method A: Indirect (L-Menthyl) | Method B: Direct (Benzoyl + CSP) |

| Primary Use Case | Process Chemistry / Purification | Analytical QC / Purity Testing |

| Mechanism | Creates Diastereomers (Separable on C18) | Creates UV-Active Enantiomers (Separable on Chiral Column) |

| Column Cost | Low (Standard C18) | High (Chiralpak/Chiralcel) |

| Robustness | High (Relies on thermodynamic differences) | High (Relies on specific steric fit) |

| Detection Limit | Good (Menthyl adds weak UV, often ELSD used) | Excellent (Benzoyl adds strong UV @ 230/254 nm) |

| Reagent Purity | Critical (Reagent must be 100% enantiopure) | Not Critical (Reagent is achiral) |

Part 1: Detailed Experimental Protocols